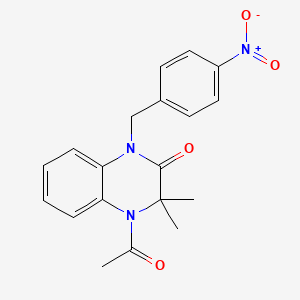
4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxalinone family. It has been extensively studied for its potential applications in scientific research, particularly in the areas of pharmacology and neurochemistry.
Wirkmechanismus
The mechanism of action of 4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that it may act by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It may also act by enhancing the activity of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Biochemical and Physiological Effects:
4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to have a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to enhance the activity of neurotrophic factors such as BDNF and NGF. These effects may contribute to its pharmacological activities, including its antidepressant, anxiolytic, and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential to exhibit a range of pharmacological activities. This makes it a useful tool for studying the neurochemical and pharmacological mechanisms underlying various neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone. One area of research is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential as a therapeutic agent for other neurological disorders, such as depression, anxiety, and epilepsy. Additionally, further research is needed to better understand its mechanism of action and its potential toxicity, in order to optimize its use in lab experiments.
Synthesemethoden
The synthesis method of 4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone involves the condensation of 2,3-diaminotoluene and 4-nitrobenzaldehyde in the presence of acetic anhydride. The reaction is carried out under reflux in a solvent mixture of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain a pure form of 4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone.
Wissenschaftliche Forschungsanwendungen
4-acetyl-3,3-dimethyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological activities, including antidepressant, anxiolytic, and anticonvulsant effects. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-acetyl-3,3-dimethyl-1-[(4-nitrophenyl)methyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(23)21-17-7-5-4-6-16(17)20(18(24)19(21,2)3)12-14-8-10-15(11-9-14)22(25)26/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLNTFMCZNRZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N(C(=O)C1(C)C)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-3-[1-(3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6130823.png)
![6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B6130833.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B6130842.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B6130847.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B6130856.png)
![5-{[benzyl(methyl)amino]methyl}-N,N-dimethyl-3-isoxazolecarboxamide](/img/structure/B6130875.png)
![7-(cyclobutylmethyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6130878.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130880.png)
![1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B6130881.png)
![methyl {[4-(4-methoxyphenyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetate](/img/structure/B6130888.png)
![2-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6130895.png)


![2-{1-cyclopentyl-4-[4-(difluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6130916.png)